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molecular formula C17H20N2O B8584125 1-[(4-Phenoxyphenyl)methyl]piperazine

1-[(4-Phenoxyphenyl)methyl]piperazine

Cat. No. B8584125
M. Wt: 268.35 g/mol
InChI Key: BYIHCIDDENJRJO-UHFFFAOYSA-N
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Patent
US06492364B1

Procedure details

1-acetyl-4-((4-phenoxyphenyl)methyl)piperazine (316 mg) was dissolved in ethanol (20 ml), and aqueous potassium hydroxide solution (3 ml, potassium hydroxide 1 g) was added, followed by heating the mixture to reflux for 4 hours. Water was added to the reaction mixture and the mixture was extracted 3 times with chloroform. Organic layers were combined and dried over anhydrous sodium sulfate, followed by removal of chloroform to obtain 267 mg of 1-((4-phenoxyphenyl)methyl)piperazine. Yield: 98%.
Name
1-acetyl-4-((4-phenoxyphenyl)methyl)piperazine
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:13][CH:12]=2)[CH2:6][CH2:5]1)(=O)C.[OH-].[K+].O>C(O)C>[O:17]([C:14]1[CH:15]=[CH:16][C:11]([CH2:10][N:7]2[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]2)=[CH:12][CH:13]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
1-acetyl-4-((4-phenoxyphenyl)methyl)piperazine
Quantity
316 mg
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)CC1=CC=C(C=C1)OC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
followed by removal of chloroform

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)CN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 267 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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